![molecular formula C18H24N2OS B15149445 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound specifically inhibits nerve growth factor-dependent TrkA tyrosine phosphorylation and HER2/neu, a member of the epidermal growth factor receptor family . Tyrphostin AG 879 has shown potential in various scientific research applications, particularly in cancer research due to its ability to inhibit cell proliferation.
Preparation Methods
The synthesis of Tyrphostin AG 879 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation and cyclization reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tyrphostin AG 879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tyrphostin AG 879 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tyrosine kinases involved in cancer cell proliferation.
Neurobiology: Tyrphostin AG 879 is used to investigate the role of nerve growth factor receptors in neuronal growth and differentiation.
Phospholipid Biosynthesis: The compound has been identified as an inhibitor of phospholipid biosynthesis, making it useful in studies related to cell membrane formation and function.
Antiviral Research:
Mechanism of Action
Tyrphostin AG 879 exerts its effects by inhibiting the tyrosine kinase activity of specific receptors, including TrkA and HER2/neu. The inhibition of these receptors leads to a decrease in downstream signaling pathways, such as the MAP kinase pathway, which is involved in cell proliferation and survival . By blocking these pathways, Tyrphostin AG 879 effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Tyrphostin AG 879 is unique in its high selectivity for TrkA and HER2/neu receptors. Similar compounds include:
Tyrphostin AG 1478: Inhibits epidermal growth factor receptor tyrosine kinase.
Tyrphostin AG 490: Inhibits Janus kinase 2 (JAK2) tyrosine kinase.
Tyrphostin AG 825: Inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase.
Compared to these compounds, Tyrphostin AG 879 has a higher selectivity for its targets, making it a valuable tool in research focused on specific signaling pathways .
Properties
Molecular Formula |
C18H24N2OS |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22) |
InChI Key |
XRZYELWZLNAXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


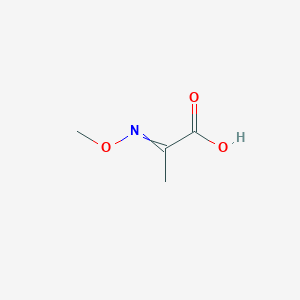
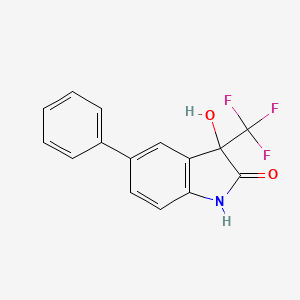
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15149382.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)
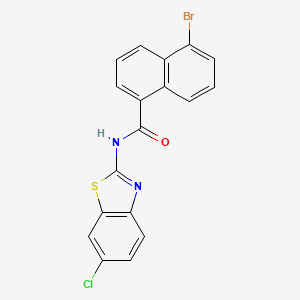
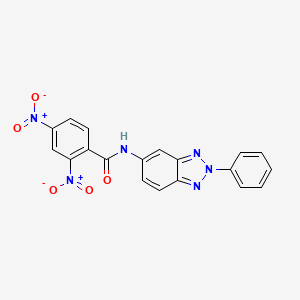
![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
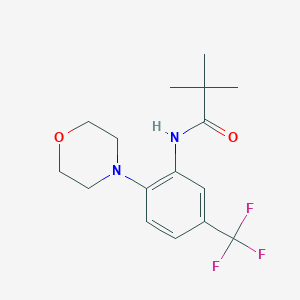
![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
